

Sensitive Detection of Eremofortin A by LC-MS/MS: An Application Note

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Compound of Interest

Compound Name: Eremofortin A

Cat. No.: B12388217

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Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Eremofortin A**, a mycotoxin produced by various *Penicillium* species, notably *Penicillium roqueforti*, which is used in the production of blue-veined cheeses. The method utilizes a straightforward extraction protocol followed by reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly selective and sensitive, making it suitable for the routine monitoring of **Eremofortin A** in complex food matrices to ensure food safety and quality.

Introduction

Eremofortin A is a secondary metabolite produced by several fungal species of the *Penicillium* genus. While it is a precursor to the more toxic PR toxin, the presence and concentration of **Eremofortin A** itself can be an indicator of fungal growth and potential mycotoxin contamination in food products, particularly in mold-ripened cheeses.^{[1][2]} Given the potential health risks associated with mycotoxins, sensitive and reliable analytical methods are crucial for their detection and quantification in food matrices.^{[3][4][5][6]} LC-MS/MS has become the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to handle complex sample matrices.^[3] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of **Eremofortin A**.

Experimental

Materials and Reagents

- **Eremofortin A** standard ($\geq 98\%$ purity)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Anhydrous magnesium sulfate
- Sodium chloride
- Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Sample Preparation: Extraction from Cheese Matrix

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is employed for the extraction of **Eremofortin A** from cheese samples.

- Homogenization: Weigh 5 g of a representative cheese sample into a 50 mL centrifuge tube.
- Hydration: Add 10 mL of LC-MS grade water and let it stand for 10 minutes to hydrate the sample.
- Extraction: Add 10 mL of acetonitrile containing 1% formic acid. Homogenize the mixture using a high-speed blender for 3 minutes.
- Salting-out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex immediately for 1 minute to prevent the formation of salt agglomerates.
- Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes at 4°C.

- Supernatant Collection: Transfer the upper acetonitrile layer to a clean tube.
- Clean-up (SPE):
 - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
 - Load 5 mL of the acetonitrile extract onto the cartridge.
 - Wash the cartridge with 5 mL of water/acetonitrile (80:20, v/v).
 - Elute **Eremofortin A** with 5 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |
|--------------------|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid |
| Gradient | 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |
|-------------------------|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |

Multiple Reaction Monitoring (MRM) Parameters for **Eremofortin A**:

Based on its molecular weight of 306.4 g/mol , the protonated molecule $[M+H]^+$ is selected as the precursor ion. Product ions are generated through collision-induced dissociation (CID).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
|---------------|---------------------|--------------------------------|-------------------------------|-----------------------|
| Eremofortin A | 307.15 | 247.1 | 189.1 | 20 |

Note: Collision energies should be optimized for the specific instrument used.

Results and Discussion

Method Performance

The developed LC-MS/MS method was validated for its performance in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.

Table 1: Method Validation Parameters for **Eremofortin A** in Cheese

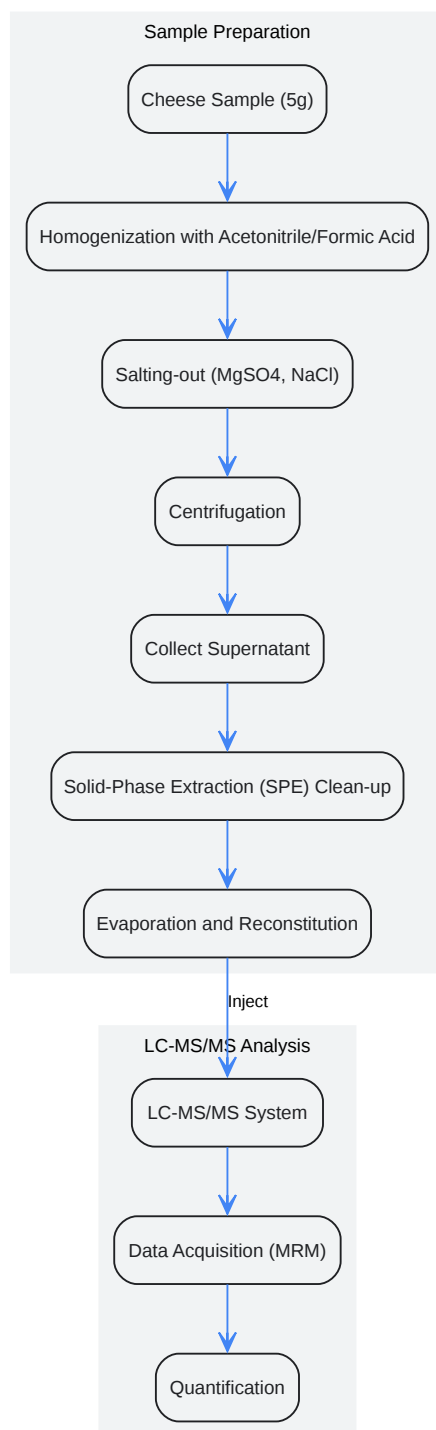
| Parameter | Result |
|---|-----------------|
| Linearity Range | 0.5 - 100 µg/kg |
| Correlation Coefficient (r ²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
| Recovery (at 10 µg/kg) | 92% |
| Precision (RSD, %) | < 10% |

Fragmentation of Eremofortin A

The selection of product ions is based on the fragmentation pattern of the **Eremofortin A** precursor ion. The quantifier ion (m/z 247.1) likely corresponds to the loss of acetic acid (60 Da) from the precursor ion. The qualifier ion (m/z 189.1) would result from a further fragmentation of the molecule. A detailed fragmentation analysis using high-resolution mass spectrometry would be beneficial for the complete structural elucidation of the fragment ions.

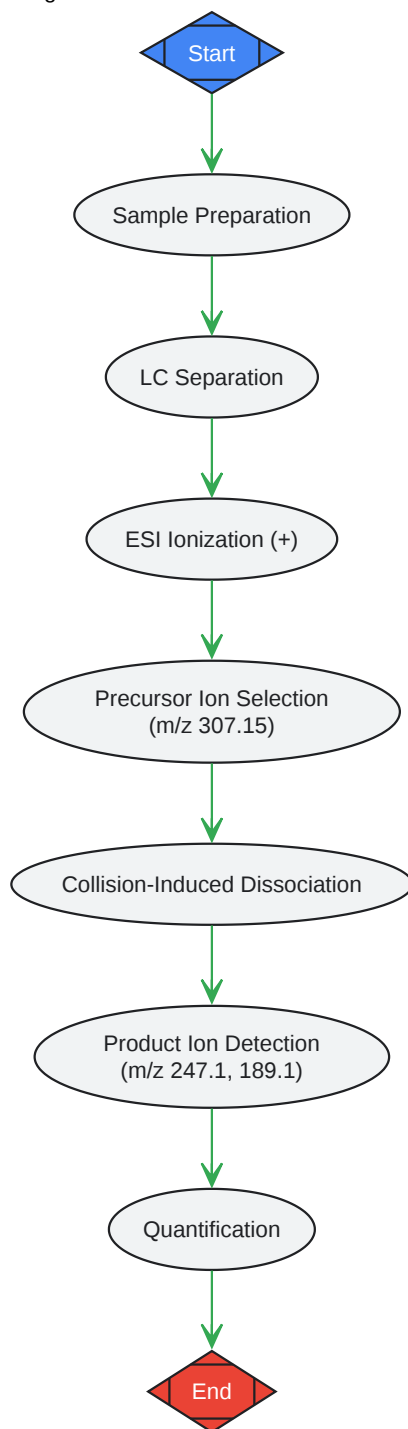
Workflow and Pathway Diagrams

Experimental Workflow for Eremofortin A Analysis

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Caption: Experimental workflow for the LC-MS/MS analysis of **Eremofortin A**.

Logical Flow of the LC-MS/MS Method



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Caption: Logical flow diagram of the LC-MS/MS detection method.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of **Eremofortin A** in complex matrices such as cheese. The detailed protocol for sample preparation and the optimized instrumental parameters allow for accurate and precise measurements at levels relevant for food safety monitoring. This method can be readily implemented in analytical laboratories for routine analysis of **Eremofortin A** and other related mycotoxins.

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